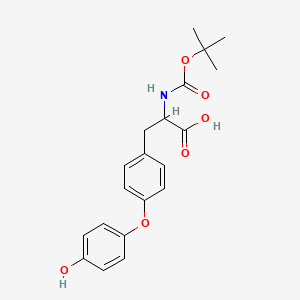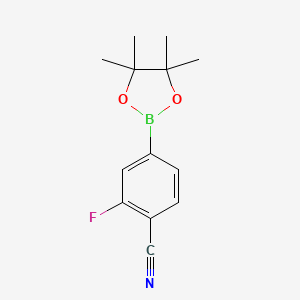
2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲腈
描述
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound can be synthesized through a two-step substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using single crystal X-ray diffraction . The results of the conformational analysis show that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is an important boric acid derivative and has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical And Chemical Properties Analysis
The compound has the empirical formula C13H16BFN2O2 . It is a solid at room temperature .科学研究应用
有机合成
该化合物是有机合成中重要的中间体,尤其是在碳-碳偶联反应中。 其硼酸酯基团在铃木-宫浦交叉偶联反应中起着至关重要的作用,该反应被广泛用于高精度合成联芳基化合物 .
药物设计与开发
化合物中存在氟原子增加了其在药物化学中的潜力。 氟原子可以显著改变药物的生物活性,从而导致开发出具有增强功效和稳定性的药物 .
材料科学
在材料科学中,该化合物可用于合成新型聚合物和材料。 其参与偶联反应的能力使之能够创建复杂的分子结构,这些结构对于先进材料至关重要 .
硼中子俘获疗法 (BNCT)
作为硼酸衍生物,该化合物可能在 BNCT 中具有应用,BNCT 是一种癌症治疗方法,使用含硼化合物将致命剂量的辐射选择性地传递到肿瘤细胞 .
分析化学
在分析化学中,该化合物的衍生物可作为各种光谱方法(包括核磁共振 (NMR) 和质谱 (MS))中的标准品或试剂,因为它们具有独特的结构特性 .
农业化学
该化合物的硼部分可用于开发新型农用化学品。 硼是植物必需的营养元素,其衍生物因其作为肥料或生长调节剂的潜力而被研究 .
构象研究
该化合物的结构允许使用 X 射线晶体学和密度泛函理论 (DFT) 等技术进行构象研究。 这些研究可以揭示分子几何形状和电子性质的见解 .
环境科学
人们经常研究含氟化合物对环境的影响。 该化合物可作为研究含氟污染物在环境中的归宿、它们与自然系统的相互作用以及降解它们的方法的模型 .
安全和危害
未来方向
Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates with many applications in organic synthesis reactions . They have good biological activity and pharmacological effects, and have been widely used in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions for this compound could involve further exploration of its potential applications in medicine and organic synthesis.
作用机制
Target of Action
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
Boronic acid pinacol ester compounds are known to participate in various chemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be involved in various biochemical pathways due to their role in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects .
Action Environment
It is known that arylboronic acid, a related compound, is stable to water and air .
生化分析
Biochemical Properties
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The compound interacts with palladium catalysts and aryl halides to facilitate these reactions, leading to the formation of biaryl compounds. Additionally, the presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Cellular Effects
The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. The compound’s ability to interact with cellular proteins and enzymes can result in alterations in cell function, including effects on cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group allows the compound to form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can bind to the active site of an enzyme and prevent substrate binding. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. Toxicity studies have shown that high doses of the compound can lead to adverse effects, including organ damage and changes in physiological function .
Metabolic Pathways
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the activity of key enzymes, leading to changes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in alterations in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution can also be influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is essential for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence energy production and metabolic activity. The compound’s localization can also affect its interactions with biomolecules and its overall efficacy in biochemical reactions .
属性
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGKVYFBOCENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679909 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870238-67-8 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

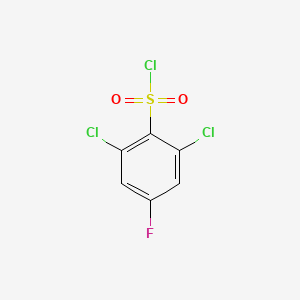

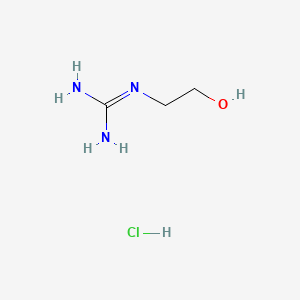
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)
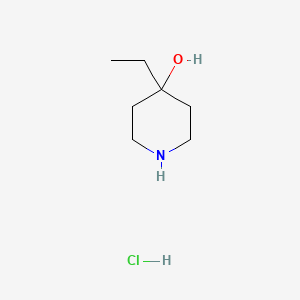
![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)
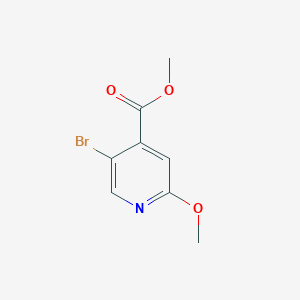

![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)
